molecular formula C25H30O9 B1249948 (1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one CAS No. 917813-62-8

(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one

Cat. No.: B1249948
CAS No.: 917813-62-8
M. Wt: 474.5 g/mol
InChI Key: WZNSZBNRYKYIQK-KQQUZDAGSA-N
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Description

(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one is a synthetic organic compound characterized by its unique structure, which includes two methoxymethoxy-substituted phenyl groups connected by a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethoxymethoxybenzaldehyde.

    Aldol Condensation: The key step involves an aldol condensation reaction between 3,5-dimethoxymethoxybenzaldehyde and a suitable diene precursor, such as 1,4-pentadien-3-one, under basic conditions.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the conjugated diene system into a saturated system.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one involves its interaction with specific molecular targets. The compound’s conjugated diene system allows it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one is unique due to its methoxymethoxy substituents, which can enhance its solubility and stability compared to other similar compounds. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

(1E,4E)-1,5-bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O9/c1-27-15-31-22-9-19(10-23(13-22)32-16-28-2)5-7-21(26)8-6-20-11-24(33-17-29-3)14-25(12-20)34-18-30-4/h5-14H,15-18H2,1-4H3/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNSZBNRYKYIQK-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OCOC)OCOC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCOC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OCOC)OCOC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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